molecular formula C8H11N7O2 B15282647 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone

5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone

Cat. No.: B15282647
M. Wt: 237.22 g/mol
InChI Key: VRVMAFPIFIEESA-UUILKARUSA-N
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Description

5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone typically involves multiple steps. One common method starts with the nitration of 1-methylimidazole to introduce the nitro group at the 5-position. This is followed by the formylation of the imidazole ring to obtain 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde. The final step involves the reaction of this aldehyde with 4,5-dihydro-1H-imidazol-2-ylhydrazine under controlled conditions to form the desired hydrazone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-1-methyl-1H-imidazole-2-carbaldehyde, while oxidation of the aldehyde group can produce 5-nitro-1-methyl-1H-imidazole-2-carboxylic acid .

Scientific Research Applications

5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N7O2

Molecular Weight

237.22 g/mol

IUPAC Name

N-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C8H11N7O2/c1-14-6(11-5-7(14)15(16)17)4-12-13-8-9-2-3-10-8/h4-5H,2-3H2,1H3,(H2,9,10,13)/b12-4+

InChI Key

VRVMAFPIFIEESA-UUILKARUSA-N

Isomeric SMILES

CN1C(=CN=C1/C=N/NC2=NCCN2)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=NNC2=NCCN2)[N+](=O)[O-]

Origin of Product

United States

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